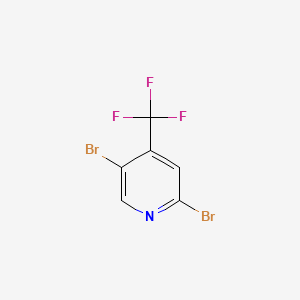

2,5-Dibromo-4-(trifluoromethyl)pyridine

Description

2,5-Dibromo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring bromine atoms at the 2- and 5-positions and a trifluoromethyl (-CF₃) group at the 4-position. This compound is a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research, where its electron-deficient aromatic system enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design, while bromine atoms serve as reactive handles for further functionalization .

Properties

IUPAC Name |

2,5-dibromo-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLDXTVIVWCPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653372 | |

| Record name | 2,5-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-94-0 | |

| Record name | 2,5-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The compound can be reduced to form this compound derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base such as potassium carbonate in an aqueous or organic solvent.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and reduced pyridine derivatives .

Scientific Research Applications

2,5-Dibromo-4-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(trifluoromethyl)pyridine is primarily related to its ability to interact with various molecular targets through halogen bonding and other non-covalent interactions . The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,5-Dibromo-4-(trifluoromethyl)pyridine with key analogs, highlighting structural, electronic, and functional differences:

Key Findings from Comparative Analysis

Positional Isomerism Effects: Bromine at the 2- and 5-positions (target compound) confers higher reactivity in cross-coupling reactions compared to 3,5-dibromo isomers due to reduced steric hindrance and favorable electronic alignment .

Substituent Electronic Influence :

- The -CF₃ group in the target compound strongly withdraws electrons, activating the pyridine ring for nucleophilic substitution but deactivating it for electrophilic attack.

- Replacing -CF₃ with -OCF₃ (as in 3,5-dibromo-4-(trifluoromethoxy)pyridine) reduces electron withdrawal, increasing solubility but decreasing metabolic stability .

Biological Activity :

- Mixed halogen derivatives (e.g., 2-bromo-6-chloro-4-[CF₃]phenyl compounds) demonstrate broad-spectrum insecticidal activity, as evidenced by patents covering agrochemical applications .

- 7-Azaindoles (e.g., 3-fluoro-1H-pyrrolo[2,3-b]pyridine) prioritize kinase inhibition due to their nitrogen-rich scaffolds, diverging from the pyridine-based intermediates .

Synthetic Considerations :

- The target compound is likely synthesized via direct bromination of 4-(trifluoromethyl)pyridine, whereas 3,5-dibromo analogs require regioselective bromination under controlled conditions .

- Silyl-protected derivatives (e.g., 3,5-dibromo-4-(silyloxy)pyridines) highlight the use of protective groups to stabilize reactive intermediates .

Biological Activity

2,5-Dibromo-4-(trifluoromethyl)pyridine (C₆H₂Br₂F₃N) is an organic compound notable for its unique structural features, including a pyridine ring substituted at the 2 and 5 positions with bromine atoms and a trifluoromethyl group at the 4 position. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activity and reactivity.

- Molecular Formula : C₆H₂Br₂F₃N

- Molecular Weight : 304.89 g/mol

- Boiling Point : Approximately 262.8 °C

- Melting Point : 37-41 °C

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes, while the bromine atoms allow for potential interactions through halogen bonding.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound may alter enzyme activities or receptor functions, which can lead to significant biological effects. The trifluoromethyl group is particularly effective in enhancing binding affinities due to increased hydrophobic interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study assessed the antimicrobial efficacy of various pyridine derivatives, showing that halogenated pyridines can inhibit bacterial growth effectively. The presence of bromine and trifluoromethyl groups was linked to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In a related study focusing on anti-inflammatory agents, derivatives of pyridine were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. While specific data on this compound is limited, similar compounds demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis and Evaluation

A synthesis study involving this compound explored its role as a precursor in the development of bioactive compounds. The synthesis involved bromination of 4-(trifluoromethyl)pyridine using brominating agents. The resulting product was characterized using NMR spectroscopy and mass spectrometry to confirm its structure .

Interaction with Biological Molecules

Further investigations into the binding interactions of this compound with biomolecules such as bovine serum albumin (BSA) revealed that the compound could quench BSA fluorescence, indicating potential binding interactions. Thermodynamic studies suggested that these interactions are spontaneous and primarily driven by van der Waals forces and hydrogen bonding .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential antimicrobial and anti-inflammatory effects | Enzyme inhibition, receptor interaction |

| Related Pyridine Derivatives | Significant antimicrobial properties | Disruption of bacterial cell wall synthesis |

| Trifluoromethyl-Pyridines | Enhanced binding affinity in drug design | Increased lipophilicity leading to better membrane penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.